![molecular formula C16H18N2OS B5661645 8-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5661645.png)
8-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline
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Overview
Description
"8-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline" is a compound with potential applications in various fields due to its unique structure and properties. The compound is part of the quinoline family, known for its biological activity and significance in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives, including those with piperidine moieties, often involves the substitution reactions where different groups such as SR, Li, CO2H, CHO, and piperidine can be introduced to form a variety of fused quinolines, including thieno-, pyridazino-, and other quinoline derivatives (Meth-Cohn et al., 1981). Microwave-assisted synthesis has been employed to prepare novel substituted thiopyrano[2,3-b]quinolines, indicating the versatility of methods available for introducing specific functional groups to the quinoline core (Nandeshwarappa et al., 2006).
Molecular Structure Analysis
The structure of quinoline derivatives can be extensively modified through various synthetic routes, resulting in compounds with diverse biological and chemical properties. The molecular structure is crucial for the interaction of these compounds with biological targets, impacting their pharmacological profiles.
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, enabling the synthesis of a wide array of compounds with potential applications in medicinal chemistry and materials science. For example, the reaction of 3-formyl-2-mercapto quinolines with different reagents under microwave irradiation in the presence of piperidine leads to the formation of antimicrobial agents (B. P. Nandeshwarappa et al., 2006).
properties
IUPAC Name |
1-piperidin-1-yl-2-quinolin-8-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15(18-10-2-1-3-11-18)12-20-14-8-4-6-13-7-5-9-17-16(13)14/h4-9H,1-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAMDHZXUIBMTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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